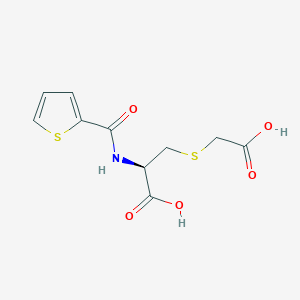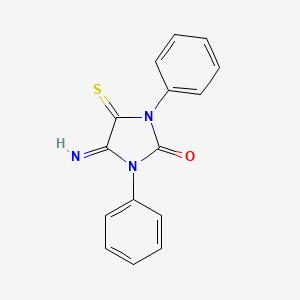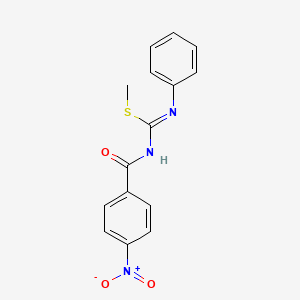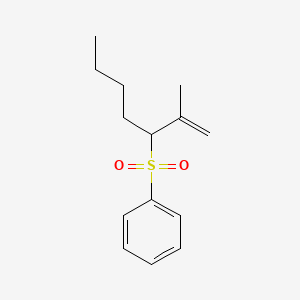
2-Chloro-N-(2,6-diethylphenyl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(2,6-diethylphenyl)-N-methylacetamide is an organic compound with the molecular formula C12H16ClNO and a molecular weight of 225.715 g/mol . It is also known by other names such as N-2’-Chloroacetyl-2,6-diethylaniline and 2-Chloro-2’,6’-diethylacetanilide . This compound is of interest due to its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,6-diethylphenyl)-N-methylacetamide typically involves the reaction of 2,6-diethylaniline with chloroacetyl chloride in the presence of a base such as pyridine . The reaction proceeds as follows:
2,6-diethylaniline+chloroacetyl chloride→this compound
The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-(2,6-diethylphenyl)-N-methylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines or other reduced products.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(2,6-diethylphenyl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(2,6-diethylphenyl)-N-methylacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets may vary based on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-N-(2,6-dimethylphenyl)acetamide: Similar structure but with methyl groups instead of ethyl groups.
2-Chloro-N-(2,6-diisopropylphenyl)acetamide: Similar structure but with isopropyl groups instead of ethyl groups.
2-Chloro-N-(2,6-diethylphenyl)acetamide: Lacks the N-methyl group.
Uniqueness
2-Chloro-N-(2,6-diethylphenyl)-N-methylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
70293-32-2 |
|---|---|
Molekularformel |
C13H18ClNO |
Molekulargewicht |
239.74 g/mol |
IUPAC-Name |
2-chloro-N-(2,6-diethylphenyl)-N-methylacetamide |
InChI |
InChI=1S/C13H18ClNO/c1-4-10-7-6-8-11(5-2)13(10)15(3)12(16)9-14/h6-8H,4-5,9H2,1-3H3 |
InChI-Schlüssel |
COXKRNKDNQYHRO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)CC)N(C)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-)](/img/structure/B14456707.png)
![Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]-](/img/structure/B14456708.png)

![N'-[3-(Benzyloxy)phenyl]-N-methoxy-N-methylurea](/img/structure/B14456717.png)


![Thiazolium, 4,5-dihydro-3-methyl-2-[3-(3-methyl-2-thiazolidinylidene)-1-propenyl]-, iodide](/img/structure/B14456764.png)





